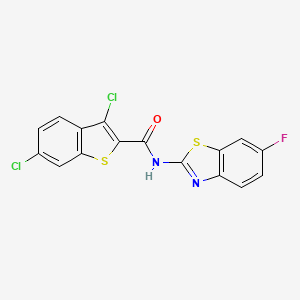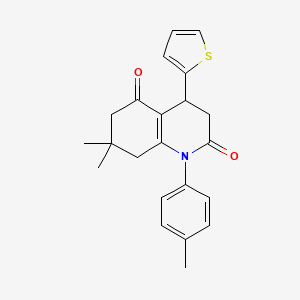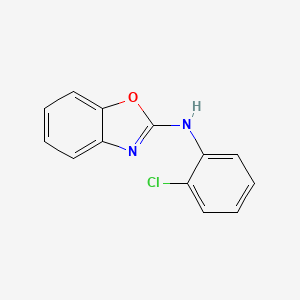![molecular formula C28H22ClN3OS B11496192 3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B11496192.png)
3-(2-chlorophenyl)-2-[(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)methyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.
Attachment of the Tetrahydrophenanthridinylsulfanyl Group: This step could involve a nucleophilic substitution reaction where the sulfanyl group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can be used to increase the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
化学反应分析
Types of Reactions
3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different functional groups.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Phenanthridinylsulfanyl Compounds: Compounds with similar sulfanyl groups attached to different cores.
Uniqueness
3-(2-CHLOROPHENYL)-2-[(7,8,9,10-TETRAHYDROPHENANTHRIDIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C28H22ClN3OS |
|---|---|
分子量 |
484.0 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C28H22ClN3OS/c29-22-13-5-8-16-25(22)32-26(30-24-15-7-4-12-21(24)28(32)33)17-34-27-20-11-2-1-9-18(20)19-10-3-6-14-23(19)31-27/h3-8,10,12-16H,1-2,9,11,17H2 |
InChI 键 |
IVMAFFAVKYQHGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N=C2SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Adamantan-1-YL)methyl]-2-{[4-(trifluoromethyl)-5H,6H-benzo[H]quinazolin-2-YL]sulfanyl}acetamide](/img/structure/B11496118.png)
![5-methyl-3-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranosyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11496130.png)
![2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11496142.png)
![3-(3,4-Dimethoxyphenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B11496145.png)
![Methyl ({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)(phenyl)acetate](/img/structure/B11496153.png)
![Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B11496156.png)
![1-(2,4-difluorophenyl)-3-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}urea](/img/structure/B11496162.png)

![1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11496184.png)
![6-sec-butyl-1-(3-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496185.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B11496199.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-methoxybenzamide](/img/structure/B11496214.png)

